4-(6-Chloropyridazin-3-yl)benzaldehyde
Overview
Description
“4-(6-Chloropyridazin-3-yl)benzaldehyde” is a chemical compound with the CAS Number: 914349-19-2 . Its molecular weight is 218.64 and its IUPAC name is 4-(6-chloro-3-pyridazinyl)benzaldehyde . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClN2O/c12-11-6-5-10(13-14-11)9-3-1-8(7-15)2-4-9/h1-7H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 218.64 . It is typically stored in a refrigerated environment .Scientific Research Applications
Chemical Synthesis and Structural Studies
4-(6-Chloropyridazin-3-yl)benzaldehyde and its derivatives have been studied extensively in the field of chemical synthesis and structural analysis. Yanai et al. (1972) conducted structural studies on pyridazine derivatives, exploring the reaction products and confirming ring isomerization processes (Yanai, Kinoshita, Takeda, Nishimura, & Kuraishi, 1972). Sallam et al. (2021) synthesized and confirmed the structure of a related compound using various spectroscopic techniques, highlighting the importance of heterocyclic compounds like pyridazine analogs in medicinal chemistry (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Corrosion Inhibition
Mashuga, Olasunkanmi, and Ebenso (2017) investigated the effects of pyridazine derivatives, including this compound, on the corrosion of mild steel. Their research demonstrated that these compounds act as effective corrosion inhibitors (Mashuga, Olasunkanmi, & Ebenso, 2017).
Pharmaceutical and Medicinal Chemistry
In the field of pharmaceutical and medicinal chemistry, compounds related to this compound have been explored for their potential biological activities. Abubshait (2007) reported on the synthesis of novel indolylpyridazinone derivatives, showing antibacterial activity, which indicates the potential of these compounds in medical applications (Abubshait, 2007).
Biotechnological Applications
Craig and Daugulis (2013) studied the bioproduction of benzaldehyde, a related compound, in bioreactors. This research highlights the potential of using biotechnological methods for producing important chemical intermediates (Craig & Daugulis, 2013).
Catalysis and Organic Synthesis
In the area of catalysis and organic synthesis, the derivatives of benzaldehyde, closely related to this compound, have been utilized. Chen, Ozturk, and Sorensen (2017) achieved direct ortho C-H hydroxylation of benzaldehydes, demonstrating the versatility of these compounds in complex chemical reactions (Chen, Ozturk, & Sorensen, 2017).
Safety and Hazards
Properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-11-6-5-10(13-14-11)9-3-1-8(7-15)2-4-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXNMPPQTHFGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661687 | |
Record name | 4-(6-Chloropyridazin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-19-2 | |
Record name | 4-(6-Chloropyridazin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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